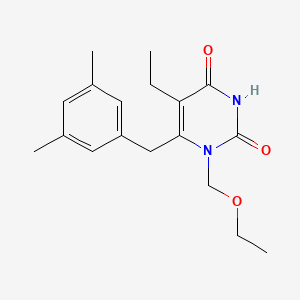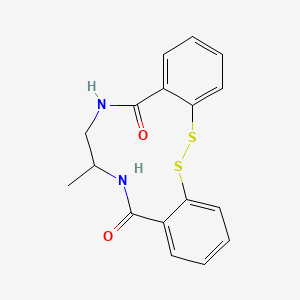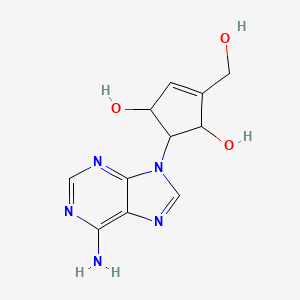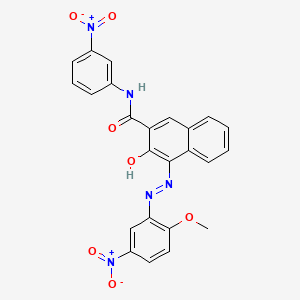
N-Desmethylamifloxacin
Overview
Description
N-Desmethylamifloxacin is a derivative of Amifloxacin, a fluoroquinolone antibiotic . It is similar in its activity to ciprofloxacin . The chemical structure of N-Desmethylamifloxacin includes a total of 42 bonds .
Molecular Structure Analysis
The molecular structure of N-Desmethylamifloxacin contains a total of 42 bonds . It includes 25 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, 1 secondary aliphatic amine, 1 aromatic tertiary amine, and 1 N hydrazine .Scientific Research Applications
Metabolism in Breast Cancer Treatment
N-Desmethyltamoxifen (NDM) is a primary metabolite of tamoxifen, hydroxylated by cytochrome P450 (CYP) 2D6 to yield endoxifen, which plays a crucial role in the clinical activity of tamoxifen. Research has shown the significant impact of CYP2D6 genotype and concomitant medications on endoxifen plasma concentrations in patients with breast cancer undergoing tamoxifen treatment (Borges et al., 2006).
Environmental Impact and Soil Sorption
Studies on norfloxacin, a closely related compound, have revealed its high affinity for soil particles, leading to potential environmental impacts. Sorption kinetics and isotherms of norfloxacin in soils were well fit by models, indicating its high immobility in evaluated soils. This suggests implications for the environmental behavior of related compounds like N-Desmethylamifloxacin (Peruchi et al., 2015).
Photocatalysis in Environmental Residues
The synergistic photocatalytic effects of ZnO nanoflowers and triangular silver nanoplates on the removal of norfloxacin under visible light were studied. This research has implications for the environmental remediation of residues from related fluoroquinolones, potentially including N-Desmethylamifloxacin (Zhou et al., 2016).
Selective Recognition in Food Monitoring
Molecularly imprinted polymers (MIPs) based on covalent organic frameworks (COFs) have been developed for the selective recognition of norfloxacin in complex samples like milk. This demonstrates potential applications for monitoring residues of similar compounds in food products (Xie et al., 2022).
Antibacterial Drug Protection with Gold Nanoparticles
Research on ciprofloxacin-protected gold nanoparticles indicates that fluoroquinolone molecules can be effectively carried by metal nanoparticles, suggesting potential novel delivery systems for N-Desmethylamifloxacin and related drugs (Tom et al., 2004).
In Vitro and In Vivo Antibacterial Activities
WIN 49375 (amifloxacin) is a related antibacterial agent of the quinolone class, showing in vitro and in vivo activities against various bacterial infections. This study suggests similar potential applications for N-Desmethylamifloxacin in treating bacterial infections (Cornett et al., 1985).
Safety and Hazards
properties
IUPAC Name |
6-fluoro-1-(methylamino)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-17-20-8-10(15(22)23)14(21)9-6-11(16)13(7-12(9)20)19-4-2-18-3-5-19/h6-8,17-18H,2-5H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBOHKNFMYPYOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237126 | |
| Record name | N-Desmethylamifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethylamifloxacin | |
CAS RN |
88569-57-7 | |
| Record name | N-Desmethylamifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088569577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethylamifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIFLOXACIN, N-DESMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DNC94F21G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B1210981.png)




![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one](/img/structure/B1210990.png)






